molecular formula C15H20O B14125957 2,2-Dimethyl-5-(2,6-dimethylphenyl)cyclopentanone

2,2-Dimethyl-5-(2,6-dimethylphenyl)cyclopentanone

Cat. No.: B14125957
M. Wt: 216.32 g/mol
InChI Key: PAOJFJSDCWZQHZ-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 2,6-dimethylphenyl group and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one typically involves the alkylation of 2,6-dimethylphenyl with cyclopentanone. The reaction is carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Shares the dimethylphenyl group but lacks the cyclopentanone ring.

    2,2-Dimethylcyclopentanone: Contains the cyclopentanone ring with dimethyl substitution but lacks the phenyl group.

Uniqueness

5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

5-(2,6-dimethylphenyl)-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C15H20O/c1-10-6-5-7-11(2)13(10)12-8-9-15(3,4)14(12)16/h5-7,12H,8-9H2,1-4H3

InChI Key

PAOJFJSDCWZQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCC(C2=O)(C)C

Origin of Product

United States

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